molecular formula C10H9ClFeHg B13833934 CID 92043607

CID 92043607

Cat. No.: B13833934
M. Wt: 421.07 g/mol
InChI Key: VEYBYTQTRKFFEB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier CID 92043607 is a chemical entity listed in the PubChem database

Properties

Molecular Formula

C10H9ClFeHg

Molecular Weight

421.07 g/mol

InChI

InChI=1S/C5H5.C5H4.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h1-5H;1-4H;1H;;/q;-1;;;+2/p-1

InChI Key

VEYBYTQTRKFFEB-UHFFFAOYSA-M

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C-][CH]1.Cl[Hg+].[Fe]

Origin of Product

United States

Chemical Reactions Analysis

CID 92043607 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reactions using reagents like chlorine or bromine.

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed.

Scientific Research Applications

CID 92043607 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 92043607 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

The biological activity of CID 92043607 can be attributed to its interaction with specific biological targets, which may include enzymes, receptors, or cellular pathways. The compound's mechanism of action typically involves modulation of these targets, leading to various physiological effects.

Biological Assays and Findings

Numerous studies have evaluated the biological activity of related compounds, providing insights that may be applicable to this compound. Key findings from relevant research include:

  • Antineoplastic Activity : Compounds similar to this compound have shown promise as antineoplastic agents, inhibiting tumor growth in various cancer models. For instance, alkylating agents have been documented to induce DNA damage in cancer cells, triggering apoptosis .
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Cellular Response : Research indicates that compounds within this class can alter cellular signaling pathways, impacting processes such as cell cycle regulation and apoptosis.

Data Summary

Biological ActivityDescriptionReferences
AntineoplasticInhibits tumor growth; induces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes affecting proliferation
Cellular SignalingAlters signaling pathways related to cell cycle and survival

Case Studies

While specific case studies on this compound are not available, analogous compounds have been studied extensively. For example:

  • Case Study on Alkylating Agents : A study demonstrated the efficacy of alkylating agents in treating various types of neoplasms in animal models, highlighting their role in inducing DNA damage and subsequent tumor regression .
  • Research on Enzyme Targets : Investigations into enzyme inhibitors similar to this compound revealed significant alterations in metabolic pathways, leading to enhanced understanding of their therapeutic potential.

Q & A

Q. How to address reproducibility challenges in this compound studies?

  • Methodological Answer :
  • Publish detailed synthetic protocols (e.g., purity ≥95% by HPLC, NMR data).
  • Share raw data and code via repositories (Zenodo, GitHub).
  • Use BRENDA or ChEMBL to cross-reference enzyme activity data .
  • Key Evidence : Ensure reproducibility through transparent methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.